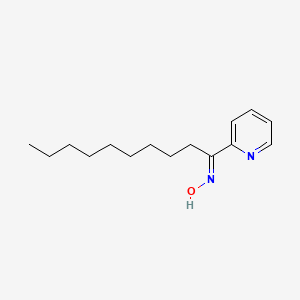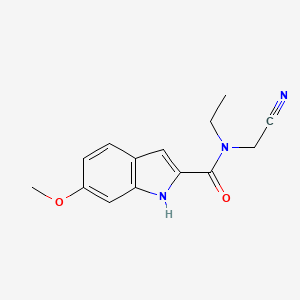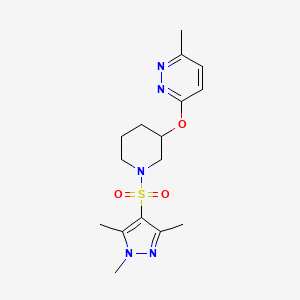![molecular formula C19H20N2O3S B2751505 N-(2,6-dimethylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898436-34-5](/img/structure/B2751505.png)
N-(2,6-dimethylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a chemical compound with diverse applications in scientific research. This versatile material holds promise in pharmacology, medicinal chemistry, and drug development due to its unique structure and potential therapeutic properties.
Molecular Structure Analysis
The molecular formula of this compound is C21H20N2O3 . It has a molecular weight of approximately 348.4 g/mol . The structure consists of a pyrroloquinoline core with a sulfonamide group and a dimethylphenyl substituent. The detailed 2D or 3D structure would require further analysis from specialized software or databases .Safety and Hazards
科学的研究の応用
Biological Activities and Pharmaceutical Applications
Sulfonamide-Based Hybrids : Sulfonamides are pivotal in drug discovery due to their wide range of pharmacological activities, including antibacterial, antitumor, and anti-neuropathic pain properties. They serve as a backbone for creating various hybrid compounds by attaching to different organic moieties, such as coumarin, indole, and quinoline. These hybrids exhibit enhanced biological activities and have been explored for their potential in treating various diseases (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Synthesis and Antimicrobial Evaluation : Research into quinoline and sulfonamide derivatives has shown promising antimicrobial properties. A study synthesized new compounds of quinoline clubbed with sulfonamide moiety, demonstrating significant activity against Gram-positive bacteria, indicating potential for developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
Antifungal Activity : Sulfonamides containing pyrroles and pyrrolo[2,3-d]pyrimidines have been synthesized and shown to possess remarkable antifungal activity. This suggests their potential application in developing antifungal drugs (El-Gaby, Gaber, Atalla, & Abd Al-Wahab, 2002).
Anticancer and Radiosensitizing Evaluation : Novel sulfonamides with quinoline and pyrimidoquinoline groups have been evaluated for their anticancer and radiosensitizing effects. These compounds showed significant in-vitro anticancer activity against liver cancer cells, highlighting their potential in cancer chemotherapy (Ghorab, Shaaban, Heiba, Zaher, & Hamed, 2015).
Tubulin Polymerization Inhibitors : A study on quinoline sulfonamide derivatives discovered new inhibitors of tubulin polymerization with anti-cancer activity. One compound, in particular, showed strong inhibitory effects on the proliferation of HeLa cells, suggesting a potential lead for developing new anticancer drugs (Ma & Gong, 2022).
作用機序
Target of Action
Similar compounds have been found to targetacetohydroxyacid synthase (AHAS) , a key enzyme involved in the biosynthesis of branched-chain amino acids.
Mode of Action
It can be inferred from similar compounds that it may act by inhibiting the activity of its target enzyme, ahas . This inhibition disrupts the synthesis of essential amino acids, leading to growth inhibition.
Biochemical Pathways
The compound’s action on AHAS affects the biosynthesis of branched-chain amino acids. This pathway is crucial for protein synthesis and cell growth. By inhibiting AHAS, the compound disrupts these processes, leading to growth inhibition .
Result of Action
The result of the compound’s action is the inhibition of growth, likely due to the disruption of protein synthesis and cell growth caused by the inhibition of AHAS .
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-12-4-3-5-13(2)18(12)20-25(23,24)16-10-14-6-7-17(22)21-9-8-15(11-16)19(14)21/h3-5,10-11,20H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUWOMZERKKXOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Methoxycarbonyl)phenoxy]-4-oxochromen-7-yl 2-fluorobenzoate](/img/no-structure.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride](/img/structure/B2751429.png)
![N,N,N',N'-Tetra([1,1'-biphenyl]-4-yl)[1,1':4',1''-terphenyl]-4,4''-diamine](/img/structure/B2751430.png)
![1'-(3-(Phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2751433.png)
![7-(4-fluorophenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2751435.png)


![N-(2,6-dichlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2751438.png)

![[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2751441.png)



